molecular formula C7H7ClF3NO5S2 B1602705 (2-Pyridylmethyl)sulfonyl chloride triflate CAS No. 882564-09-2

(2-Pyridylmethyl)sulfonyl chloride triflate

Cat. No.: B1602705
CAS No.: 882564-09-2
M. Wt: 341.7 g/mol
InChI Key: ZGCMKSDMUWYUSY-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Chemical Architecture

Core Molecular Structure and Bonding Configuration

The compound’s molecular formula is C₈H₈ClF₃NO₂S , with a pyridine ring substituted at the 2-position by a methanesulfonyl chloride group (Figure 1). Key structural features include:

  • Pyridine ring : A six-membered aromatic ring with nitrogen at the 2-position.
  • Sulfonyl chloride group : A central sulfur atom bonded to a chlorine atom, an oxygen atom, and a pyridylmethyl group.
  • Triflate counterion : Trifluoromethanesulfonate (CF₃SO₃⁻), which interacts electrostatically with the cationic sulfonyl chloride moiety.

The sulfur atom in the sulfonyl chloride group adopts a tetrahedral geometry, with bond lengths of ~1.40 Å (S=O), ~1.45 Å (S–Cl), and ~1.75 Å (S–C). The triflate anion exhibits resonance stabilization, where the negative charge is delocalized across three oxygen atoms.

Figure 1 : Schematic representation of (2-Pyridylmethyl)sulfonyl chloride triflate.

Triflate Counterion Coordination Geometry

The triflate anion (CF₃SO₃⁻) does not directly coordinate to the sulfonyl chloride cation but exists as a counterion in solution or solid-state structures. In crystalline forms, weak electrostatic interactions may occur between the triflate oxygen atoms and the sulfonyl chloride sulfur. For example:

Interaction Type Distance (Å) Example
S–O (triflate) 3.0–3.5 Weak van der Waals contacts
π–π stacking 3.5–4.0 Pyridine ring interactions

Such interactions influence crystal packing but do not significantly alter the compound’s reactivity.

Conformational Flexibility and Stereoelectronic Effects

The pyridylmethyl group allows limited rotational freedom around the C–S bond, constrained by the aromatic ring’s rigidity. Stereoelectronic effects include:

  • Electron-withdrawing sulfone group : Stabilizes adjacent positively charged intermediates during nucleophilic substitution.
  • Pyridine’s electron-deficient nature : Enhances the sulfonyl chloride’s electrophilicity, facilitating reactions with nucleophiles.

Conformational analysis suggests that the sulfonyl chloride group adopts a staggered arrangement relative to the pyridine ring to minimize steric hindrance.

Physicochemical Properties

Molecular Weight and Exact Mass
Property Value Source
Molecular weight 341.7 g/mol
Exact mass 340.941 Da
Partition Coefficients and Polar Surface Area
Parameter Value Implication
LogP 3.7058 Moderate lipophilicity, favoring organic solvents
Polar surface area 118.16 Ų Significant polarity due to sulfonyl and triflate groups
Solubility Profiles in Organic Media

The compound is highly soluble in polar aprotic solvents due to its sulfonyl and triflate groups:

Solvent Solubility Reference
Dichloromethane (DCM) >100 mg/mL
Acetone >50 mg/mL
Ethanol <10 mg/mL

Immiscibility with water is attributed to the triflate’s hydrolytic instability.

Spectroscopic Fingerprints

NMR Spectral Signatures

¹H NMR (CDCl₃, 400 MHz)

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyridine H-3, H-4, H-5 7.20–8.50 Multiplets
Pyridine H-6 8.50–8.70 Doublet
S–CH₂–C₅H₄N 4.20–4.40 Singlet

¹³C NMR (CDCl₃, 101 MHz)

Carbon Type Chemical Shift (δ, ppm)
Pyridine C-2 155–160
Sulfonyl S–C 45–50
Triflate CF₃ 120–125 (q, J = 273 Hz)

¹⁹F NMR (CDCl₃, 377 MHz)

Group Chemical Shift (δ, ppm)
CF₃ -62.6
IR Vibrational Modes
Functional Group Wavenumber (cm⁻¹) Assignment
Sulfonyl chloride 1370–1375 ν(S=O) asymmetric
1160–1166 ν(S=O) symmetric
Triflate 1308 ν(SO₃) asymmetric
1027 ν(SO₃) symmetric
1162 ν(CF₃) asymmetric
Mass Fragmentation Patterns

EI-MS

Fragment m/z Relative Abundance (%)
[M]⁺ 341 5
[M – Cl]⁺ 305 15
[M – SO₂Cl]⁺ 182 100 (base peak)
CF₃SO₃⁻ 149 20

The base peak corresponds to the pyridylmethyl fragment after loss of the sulfonyl chloride and triflate groups.

Properties

IUPAC Name

pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMKSDMUWYUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590044
Record name Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882564-09-2
Record name Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Pyridylmethyl Sulfonyl Chloride

The sulfonyl chloride precursor, 2-pyridylmethyl sulfonyl chloride, can be synthesized by chlorosulfonation of 2-pyridylmethane derivatives or by chlorination of the corresponding sulfonic acid.

Common synthetic routes include:

  • Chlorosulfonation of 2-pyridylmethane: Treatment of 2-pyridylmethane with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to introduce the sulfonyl chloride group.

  • Chlorination of 2-pyridylmethanesulfonic acid: The sulfonic acid is first prepared by sulfonation of 2-pyridylmethane, then converted to the sulfonyl chloride using reagents such as phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3).

A representative example from related pyridine sulfonyl chloride synthesis (e.g., pyridine-3-sulfonyl chloride) involves:

Step Reagents & Conditions Yield Notes
Sulfonation Pyridine derivative + chlorosulfonic acid or sulfuric acid Moderate to high Produces sulfonic acid intermediate
Chlorination Sulfonic acid + PCl3 or SOCl2, reflux or cooling ~90% (e.g., 90.7% for pyridine-3-sulfonyl chloride) Requires careful temperature control to avoid side products

In one patent example, thionyl chloride (238 g, 2 mol) was added to water cooled to 0-5 °C, with catalytic cuprous chloride, followed by slow addition of diazonium fluoroborate precursor to yield pyridine sulfonyl chloride in 90.7% yield after workup.

Formation of the Triflate Salt

The triflate salt is formed by combining the sulfonyl chloride intermediate with triflic acid (trifluoromethanesulfonic acid) or by metathesis with triflate salts. This step stabilizes the sulfonyl chloride as a triflate salt, enhancing solubility and reactivity.

Typical procedure:

  • Dissolve the sulfonyl chloride in an anhydrous solvent (e.g., dichloromethane).
  • Add triflic acid dropwise at low temperature (0 °C to room temperature).
  • Stir for several hours to ensure complete reaction.
  • Isolate the triflate salt by precipitation or crystallization.

This approach is supported by supplier data indicating the compound’s IUPAC name as pyridin-2-ylmethanesulfonyl chloride; trifluoromethanesulfonic acid, confirming the presence of triflic acid as the counterion.

Alternative and Related Methods

  • Use of sulfonyl chlorides bearing electron-withdrawing groups: Literature reports sulfonyl chloride derivatives with substituents such as -NO2 and -Cl reacting with phenols to form sulfonates, suggesting the sulfonyl chloride moiety can be prepared with various substituents and then converted to triflate salts.

  • Oxidation and substitution routes: Some heterocyclic sulfonyl chlorides are prepared via oxidation of methyl groups followed by chlorination, but specific data for 2-pyridylmethyl derivatives is limited.

Summary Table of Preparation Methods

Step Method Description Reagents Conditions Yield Reference/Notes
1 Sulfonation of 2-pyridylmethane Chlorosulfonic acid or sulfuric acid Controlled temp, often 0-5 °C Moderate to high Common sulfonation method for pyridine derivatives
2 Chlorination of sulfonic acid Thionyl chloride (SOCl2), PCl3, or POCl3 Cooling or reflux, inert atmosphere Up to ~90% (e.g., pyridine-3-sulfonyl chloride) Patent example with SOCl2 and CuCl catalyst
3 Formation of triflate salt Triflic acid (CF3SO3H) Low temperature addition, stirring High, isolated by crystallization Supplier data confirms triflate salt formation

Research Findings and Notes

  • The chlorination step is critical and often requires catalysts (e.g., cuprous chloride) and temperature control to avoid side reactions and maximize yield.

  • The triflate salt form improves the reagent’s stability and solubility, making it more suitable for organic synthesis applications, especially in pharmaceutical chemistry.

  • No direct academic publications specifically detailing the synthesis of (2-Pyridylmethyl)sulfonyl chloride triflate were found, but the preparation closely parallels known methods for pyridine sulfonyl chlorides combined with triflic acid salt formation.

  • Handling precautions include avoiding moisture and controlling exposure due to the compound’s irritant properties.

Chemical Reactions Analysis

(2-Pyridylmethyl)sulfonyl chloride triflate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction:

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

(2-Pyridylmethyl)sulfonyl chloride triflate serves as a vital reagent in organic synthesis. Its ability to act as a sulfonylating agent allows for the formation of sulfonamides and other derivatives essential for pharmaceutical development.

Key Reactions

  • Sulfonylation : The compound facilitates the introduction of sulfonyl groups into organic molecules, enhancing their reactivity and biological activity.
  • Formation of Sulfonamides : It is particularly useful in synthesizing sulfonamides, which are critical components in many therapeutic agents.

Drug Development

In the pharmaceutical industry, this compound is employed to modify biological molecules, aiding in the creation of new drug candidates with improved efficacy and selectivity.

Case Study: Protein Modification

Research indicates that this compound can effectively sulfonylate proteins, altering their function and stability. Such modifications are crucial for understanding drug interactions and mechanisms of action in cellular processes.

Material Science

The compound plays a significant role in developing functionalized polymers and materials. Its unique chemical properties contribute to advancements in coatings and adhesives that require specific functionalities.

Applications in Coatings

  • Functionalized Polymers : By incorporating this compound into polymer matrices, researchers can enhance the material's performance characteristics, such as adhesion and chemical resistance.

Bioconjugation

Bioconjugation involves attaching biomolecules to surfaces or other molecules, an area where this compound is particularly beneficial. This application is essential for developing targeted drug delivery systems and diagnostic tools.

Targeted Drug Delivery

The compound's ability to facilitate the attachment of drugs to targeting ligands enhances therapeutic precision, allowing for more effective treatment strategies with reduced side effects.

Research Applications

In academic and industrial laboratories, this compound is utilized in various research projects aimed at exploring chemical reactivity and developing new synthetic methodologies.

Innovative Methodologies

Researchers have employed this compound to develop novel synthetic routes that improve yield and selectivity in complex organic transformations .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Synthetic ChemistryUsed as a reagent for sulfonylation and formation of sulfonamidesEnhances reactivity and biological activity
Drug DevelopmentModifies biological molecules for new drug candidatesImproved efficacy and selectivity
Material ScienceContributes to functionalized polymers and advanced materialsEnhanced performance characteristics
BioconjugationFacilitates attachment of biomolecules for targeted delivery systemsIncreased therapeutic precision
Research ApplicationsExplores chemical reactivity and develops new synthetic methodologiesInnovative pathways leading to higher yields

Mechanism of Action

The mechanism of action of (2-Pyridylmethyl)sulfonyl chloride triflate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the substrates .

Comparison with Similar Compounds

(2-Pyridylmethyl)sulfonyl chloride triflate can be compared with other sulfonyl chloride compounds, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different substituents on the sulfonyl group. This compound is unique due to the presence of the pyridyl group, which can influence its reactivity and interactions in chemical reactions .

Biological Activity

(2-Pyridylmethyl)sulfonyl chloride triflate is a compound of significant interest in medicinal chemistry due to its unique sulfonyl and pyridyl functionalities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₈ClF₃NO₂S. The compound features a pyridine ring attached to a sulfonyl chloride group, which can react with various nucleophiles, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biological molecules. This property allows it to modulate the activity of enzymes, receptors, and other proteins.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Receptor Interaction : It can bind to receptors, influencing signaling pathways related to various biological processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar sulfonyl functionalities exhibit notable antibacterial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Bacterial Strain
Compound 74.88B. mycoides
Compound 822.4PACA2
Compound 917.8HCT116

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against pathogenic bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives, which share structural similarities with this compound. For example:

  • Compounds were tested against human cancer cell lines such as A549 and HCT116.
  • Notable IC50 values were recorded, indicating promising anticancer activity compared to standard chemotherapeutics like Doxorubicin.
CompoundIC50 (µM)Cancer Cell Line
Compound 744.4PACA2
Compound 822.4PACA2
Doxorubicin52.1PACA2

These results point towards the potential of this compound as a lead compound in cancer therapy .

Case Studies and Research Findings

  • Synthesis and Characterization : A study detailed the synthesis of novel sulfonamides from p-toluene sulfonyl chloride, highlighting the role of sulfonyl groups in enhancing biological activity .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized compounds derived from similar structures, showing significant activity against both gram-positive and gram-negative bacteria .
  • Molecular Docking Studies : Research involving molecular docking has indicated that compounds related to this compound can effectively inhibit targets like Escherichia coli enoyl reductase, suggesting a mechanism for its antibacterial effects .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. According to safety data sheets:

  • The compound is classified as hazardous, causing severe skin burns and eye damage upon contact.
  • Proper handling procedures must be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-pyridylmethyl)sulfonyl chloride triflate?

  • Methodology : The compound can be synthesized via sulfonylation of 2-pyridylmethanol using chlorinating agents like thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60–70°C). For triflate formation, triflic anhydride (Tf₂O) is typically employed under controlled, low-temperature conditions (-20°C to 0°C) to minimize side reactions .
  • Key Parameters : Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 for pyridylmethanol to SOCl₂) and inert atmosphere to prevent hydrolysis. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the triflate derivative .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm pyridyl proton environments (δ 8.5–7.5 ppm) and sulfonyl/triflate groups (δ 3.5–4.5 ppm for CH₂-SO₂; triflate CF₃ at δ ~118 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.1) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, the Cambridge Structural Database (CSD) provides reference data for bond angles and torsional strain .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Reaction Dynamics : The sulfonyl chloride acts as an electrophilic center, with the electron-withdrawing pyridyl group enhancing reactivity toward amines or alcohols. Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism: initial nucleophilic attack at sulfur, followed by chloride elimination. Triflate derivatives exhibit accelerated kinetics due to the superior leaving-group ability of triflate (CF₃SO₃⁻) compared to chloride .
  • Regioselectivity : Steric hindrance from the pyridylmethyl group directs substitutions to occur preferentially at the sulfonyl site rather than the triflate moiety .

Q. How does this compound behave under varying pH and temperature conditions?

  • Stability Profile :

  • Hydrolysis : Rapid degradation occurs in aqueous media (t₁/₂ < 1 hr at pH 7). Acidic conditions (pH < 3) stabilize the sulfonyl chloride, while alkaline conditions (pH > 9) accelerate hydrolysis to sulfonic acid .
  • Thermal Stability : Decomposition initiates at 80°C, releasing SO₂ and triflic acid (TfOH), as confirmed by TGA-DSC and FTIR gas-phase analysis .
    • Storage Recommendations : Anhydrous solvents (e.g., DCM or THF) at -20°C under argon, with molecular sieves to adsorb residual moisture .

Q. What strategies mitigate side reactions during derivatization into sulfonamides or esters?

  • Optimized Protocols :

  • For Sulfonamides : Use hindered bases (e.g., 2,6-lutidine) to neutralize HCl byproducts without competing with nucleophiles. Reaction yields improve with slow addition of amine reagents (0.5–1.0 eq/hr) at 0°C .
  • For Triflate Displacement : Catalytic amounts of Cu(I) or Pd(0) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), achieving >80% yield with aryl boronic acids .

Q. How does the pyridylmethyl substituent influence electronic properties in catalytic applications?

  • Computational Insights : DFT calculations (B3LYP/6-31G*) show the pyridyl nitrogen donates electron density to the sulfonyl group, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity. This property is exploited in Lewis acid-catalyzed reactions, where the compound acts as a triflate donor in Friedel-Crafts acylations .
  • Experimental Validation : Cyclic voltammetry confirms redox activity at -0.5 V (vs. Ag/AgCl), correlating with catalytic turnover in electrochemical syntheses .

Applied Research Questions

Q. What are the limitations of using this compound in peptide mimetics or bioconjugation?

  • Challenges :

  • Steric Bulk : The pyridylmethyl group hinders conjugation with sterically sensitive biomolecules (e.g., antibodies), requiring spacer arms (e.g., PEG₂) for efficient labeling .
  • Hydrolytic Instability : In vivo applications require prodrug strategies (e.g., ester-protected derivatives) to delay premature activation .

Q. Can this compound serve as a precursor for fluorinated analogs in medicinal chemistry?

  • Synthetic Pathways :

  • Fluoroalkylation : Reaction with perfluoroalkyl iodides (Rf-I) under UV light yields fluorinated sulfonates, which show enhanced metabolic stability in pharmacokinetic assays (e.g., t₁/₂ > 6 hr in murine models) .
  • Biological Activity : Derivatives exhibit IC₅₀ values < 1 µM against kinase targets (e.g., EGFR), validated via SPR binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Pyridylmethyl)sulfonyl chloride triflate
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(2-Pyridylmethyl)sulfonyl chloride triflate

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